molecular formula C10H12BrN B3237360 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1388028-89-4

8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3237360
CAS No.: 1388028-89-4
M. Wt: 226.11
InChI Key: NUKBSJVSMIPAAG-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN It is a derivative of tetrahydroquinoline, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroquinoline

Comparison: 8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBSJVSMIPAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
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8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
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8-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

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